Mastoparan
Overview
Description
Mastoparan is a peptide toxin derived from wasp venom1. It has the chemical structure Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH21. The net effect of mastoparan’s mode of action depends on the cell type, but it seemingly always involves exocytosis1.
Molecular Structure Analysis
The 3D structure of mastoparan was determined using 1H-NMR spectroscopy in perdeuterated (SDS-d25) micelles3. NOESY experiments and distance geometry calculations yielded a straight amphiphilic alpha-helix with high-order parameters, and the chemical shifts of the amide protons showed a characteristic periodicity of 3-4 residues3.
Chemical Reactions Analysis
Mastoparan has been found to have a variety of biological effects, including mast cell degranulation, activation of protein G, and antimicrobial and anticancer activities4. However, the potential hemolytic activity of cationic α-helical peptides greatly limits the clinical applications of mastoparans4.
Physical And Chemical Properties Analysis
Mastoparan has a molecular weight of 1478.91 g/mol5. It is a solid substance that is soluble in water up to 90 mg/mL5. It is stable under normal conditions and should be stored at -20°C in a dry, sealed environment5.
Scientific Research Applications
Antitumor Activity
Mastoparan, a peptide from wasp venom, has shown promise in antitumor activities. Specifically, it induced apoptosis in melanoma cells through the mitochondrial pathway in both in vitro and in vivo studies, suggesting its potential as an antitumor agent (Azevedo et al., 2015).
Antimicrobial Properties
Mastoparans possess significant antimicrobial properties. For instance, a mastoparan peptide isolated from Pseudopolybia vespiceps wasp venom demonstrated effective antimicrobial action against various bacteria and fungi. Notably, it showed potent in vitro and in vivo action against Staphylococcus aureus, suggesting its utility in combating infectious diseases (Silva et al., 2017).
Molecular Structure and Precursors
Research on mastoparan's precursors, known as mastoparanogen, has helped understand its molecular structure. This includes the identification of a 236 base pair cDNA encoding a 40 amino acid precursor in wasp venom, which further enhances our understanding of mastoparan's biological functions and potential therapeutic applications (Xu et al., 2006).
Cancer Therapy Applications
Encapsulating mastoparan in targeted delivery systems, such as transferrin-modified liposomes, has been explored for selective cancer therapy. This encapsulation enhances the delivery of mastoparan to tumor cell mitochondria, demonstrating its potential in targeted cancer treatments (Yamada et al., 2005).
Activation of MAP Kinase Signaling in Plants
Mastoparan has been shown to activate MAP kinase signaling in plants, independent of heterotrimeric G proteins. This suggests its role in various plant cellular processes and its potential use in agricultural biotechnology (Miles et al., 2004).
Insulin Secretion and Diabetes Research
Mastoparan can stimulate insulin secretion from beta cells, indicating its potential role in diabetes research. This effect involves activation of trimeric G proteins, highlighting a possible therapeutic target for diabetes treatment (Amin et al., 2003).
Cell Permeabilization and Gene Expression
Mastoparan can transiently permeabilize cells and induce gene expression, as seen in studies with Swiss 3T3 cells. This provides insights into its potential applications in cellular and molecular biology (Hamlett et al., 2000).
Novel Antimicrobial Peptides
The discovery of new types of mastoparan, such as MP-V1 with superior antimicrobial activities, has implications for the development of new antimicrobial drugs against various pathogens (Kim et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H131N19O15/c1-17-40(11)55(75)69(103)88-53(35-54(74)90)68(102)87-52(34-39(9)10)67(101)83-46(25-19-22-28-71)62(96)78-45(16)61(95)86-50(32-37(5)6)65(99)79-42(13)58(92)77-43(14)60(94)85-51(33-38(7)8)66(100)80-44(15)59(93)81-47(26-20-23-29-72)63(97)82-48(27-21-24-30-73)64(98)89-56(41(12)18-2)70(104)84-49(57(76)91)31-36(3)4/h36-53,55-56H,17-35,71-73,75H2,1-16H3,(H2,74,90)(H2,76,91)(H,77,92)(H,78,96)(H,79,99)(H,80,100)(H,81,93)(H,82,97)(H,83,101)(H,84,104)(H,85,94)(H,86,95)(H,87,102)(H,88,103)(H,89,98)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-,56-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASXKPLGZRMBJF-MVSGICTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H131N19O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mastoparan | |
CAS RN |
72093-21-1 | |
Record name | 72093-21-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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